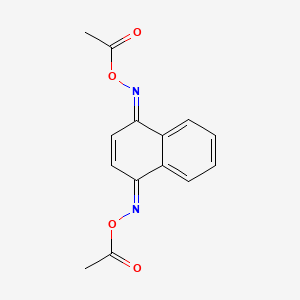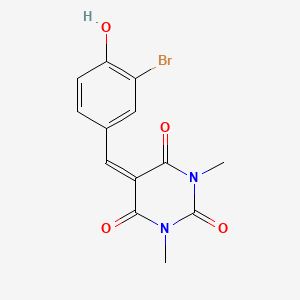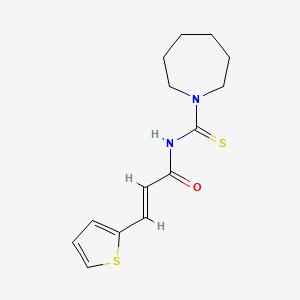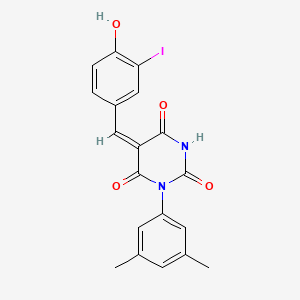![molecular formula C20H15N3O5 B5918702 N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide](/img/structure/B5918702.png)
N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenylprop-2-enoyl chloride: This is achieved by reacting 3-nitrobenzaldehyde with an appropriate acyl chloride in the presence of a base.
Coupling with 4-aminophenylfuran-2-carboxamide: The nitrophenylprop-2-enoyl chloride is then reacted with 4-aminophenylfuran-2-carboxamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) are frequently used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
- N-[4-[[(E)-3-(3-aminophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
Uniqueness
N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(11-6-14-3-1-4-17(13-14)23(26)27)21-15-7-9-16(10-8-15)22-20(25)18-5-2-12-28-18/h1-13H,(H,21,24)(H,22,25)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZNMWPHTYCQO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-chlorophenyl)carbamate](/img/structure/B5918633.png)

![N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5918651.png)
![(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5918657.png)
![N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5918672.png)
![(5E)-1-(4-chlorophenyl)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5918676.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5918681.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B5918688.png)
![N-[(2-chlorophenyl)methyl]-N'-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B5918692.png)


![[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-tert-butylbenzoate](/img/structure/B5918720.png)
![[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-iodobenzoate](/img/structure/B5918723.png)

